molecular formula C20H20N2O2S B2992268 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 544450-59-1

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2992268
CAS No.: 544450-59-1
M. Wt: 352.45
InChI Key: IHVOIAGZFYIRRA-UHFFFAOYSA-N
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Description

“N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C10H13NO . It is also known by other names such as 2’,4’-Acetoxylidide, 2,4-Dimethylacetanilide, 2’,4’-Acetoxylidine, 2’,4’-Dimethylacetanilide, N-Acetyl-2,4-xylidine, Acetanilide, 2’,4’-dimethyl-, N- (2,4-Dimethylphenyl)acetamide, NSC 37567, and 2,4-DMA .


Synthesis Analysis

New 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives were synthesized and evaluated for their antimicrobial and anticholinesterase activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .


Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . The 13 C-NMR spectra of the thiazole derivatives displayed the fine conformity of their proposed molecular structure .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 163.2163 . Other physical and chemical properties are not explicitly mentioned in the search results.

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-13-4-9-17(14(2)10-13)18-12-25-20(21-18)22-19(23)11-15-5-7-16(24-3)8-6-15/h4-10,12H,11H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVOIAGZFYIRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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